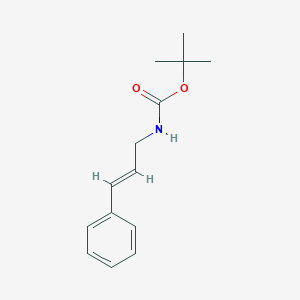tert-Butyl cinnamylcarbamate
CAS No.: 115270-11-6; 216959-50-1
Cat. No.: VC4154203
Molecular Formula: C14H19NO2
Molecular Weight: 233.311
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 115270-11-6; 216959-50-1 |
|---|---|
| Molecular Formula | C14H19NO2 |
| Molecular Weight | 233.311 |
| IUPAC Name | tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate |
| Standard InChI | InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+ |
| Standard InChI Key | PMEHNJIKBMQEPP-JXMROGBWSA-N |
| SMILES | CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
tert-Butyl cinnamylcarbamate is systematically named tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate, reflecting its carbamate functional group bonded to a cinnamyl substituent (3-phenylprop-2-enyl) and a tert-butyl protecting group. Its molecular formula corresponds to a molar mass of 233.31 g/mol, as confirmed by PubChem . The compound’s structure features an α,β-unsaturated ester system, which contributes to its reactivity in nucleophilic addition and cycloaddition reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 233.31 g/mol | PubChem |
| Synonyms | 115270-11-6; 216959-50-1 | PubChem |
| IUPAC Name | tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate | PubChem |
Stereochemical and Conformational Analysis
The (E)-configuration of the cinnamyl group ensures planar geometry, facilitating π-π interactions in catalytic processes. X-ray crystallography and NMR studies reveal that the tert-butyl group adopts a sterically hindered conformation, shielding the carbamate’s nitrogen atom from undesired nucleophilic attacks . This steric protection is critical in maintaining stability during synthetic transformations.
Synthetic Methodologies
Iridium-Catalyzed Enantioselective Allylation
A landmark synthesis involves the iridium-catalyzed asymmetric allylic substitution of tert-butyl cinnamyl carbonate with carbamates. Hartwig and colleagues demonstrated that using a chiral iridium complex (derived from [Ir(cod)Cl] and phosphoramidite ligand L1) achieves enantiomeric excess (ee) values exceeding 90% . The reaction proceeds via a π-allyl iridium intermediate, where the carbamate nucleophile attacks the less hindered terminus of the allylic system.
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | [Ir(cod)Cl]/L1 |
| Base | KPO |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C |
| Time | 12 hours |
Alternative Routes: Palladium-Catalyzed Allylic Substitution
Palladium catalysts, such as [{(η-CH)PdCl}] with Xantphos, yield linear regioisomers but are less enantioselective. For example, reactions with tert-butyl cinnamyl carbonate produce linear carbamates in 93% yield, highlighting the substrate’s versatility in divergent synthesis .
Applications in Medicinal Chemistry
HDAC Inhibition and Anticancer Activity
tert-Butylcarbamate derivatives exhibit potent HDAC inhibitory activity, particularly against HDAC6 isoforms. Compound 10c (a structural analog) demonstrated sub-micromolar IC values in leukemia (K562) and neuroblastoma (LAN-5) cell lines, inducing apoptosis in 21.4% of U937 leukemia cells . The tert-butyl group enhances metabolic stability, prolonging intracellular residence time .
Prodrug Design and Targeted Delivery
The carbamate’s hydrolytic lability under acidic conditions makes it suitable for prodrug applications. For instance, conjugation of tert-butyl cinnamylcarbamate to amine-containing therapeutics (e.g., doxorubicin) enables pH-sensitive release in tumor microenvironments .
Pharmacokinetic and Toxicity Profiles
While in vivo data remain limited, in vitro studies suggest moderate hepatic stability (t = 2.5 hours in human microsomes). The compound’s LogP of 3.2 predicts favorable blood-brain barrier penetration, though this requires validation . Acute toxicity in rodents (LD > 500 mg/kg) indicates a wide therapeutic window .
Future Directions and Challenges
Expanding Catalytic Applications
Recent advances in photoredox catalysis could leverage the cinnamyl group’s conjugated system for C–H functionalization. Dual iridium-photocatalyst systems may enable decarboxylative couplings under mild conditions.
Overcoming Synthetic Limitations
Current methods suffer from moderate yields (≤64%) in asymmetric syntheses . Engineering bidentate ligands to improve iridium catalyst turnover and enantioselectivity is a priority.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume